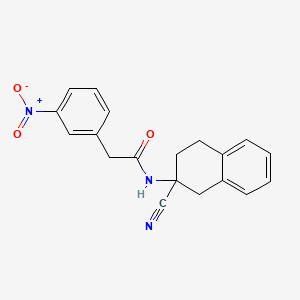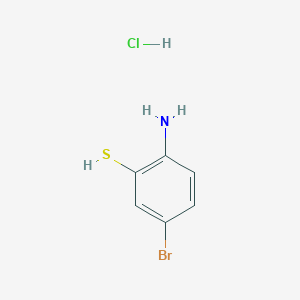![molecular formula C20H21N7O2 B2764365 1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea CAS No. 2034598-65-5](/img/structure/B2764365.png)
1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea is a synthetic compound that has been gaining attention in various fields due to its unique structure and potential applications. Its intricate molecular design suggests a range of chemical and biological activities, making it an intriguing subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea involves several key steps. Typically, the starting materials include 3-Methyl-1,2,4-oxadiazole, 1,2,4-triazolo[4,3-a]pyridine, and 3-phenylpropylamine. The synthesis route includes cyclization, nucleophilic substitution, and urea formation reactions. Reaction conditions often involve specific solvents, temperature control, and catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthesis routes to improve efficiency and reduce costs. Automation and continuous flow processes could be utilized to enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: : Reduction reactions can modify its chemical structure and properties.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: : Various alkylating agents and halides can be used in substitution reactions, often requiring solvents like dichloromethane or ethanol.
Major Products Formed
The products formed from these reactions can vary based on the specific conditions and reagents used. Generally, these reactions will result in the formation of derivatives with altered pharmacological or chemical properties.
科学的研究の応用
The compound has demonstrated potential in several research areas:
Chemistry: : Its complex structure makes it an interesting subject for studying molecular interactions and reactions.
Biology: : It may have bioactive properties, influencing cellular processes or enzyme activities.
Medicine: : Possible applications include drug development, particularly in designing new therapeutic agents.
Industry: : The compound's unique properties may make it useful in material science and engineering applications.
作用機序
The exact mechanism by which this compound exerts its effects is not fully understood but involves interactions at the molecular level. It likely targets specific enzymes or receptors, modulating biochemical pathways. Detailed studies would be required to elucidate its precise molecular targets and the pathways involved.
類似化合物との比較
When compared to other compounds with similar structures, such as analogs of oxadiazole and triazolopyridine, 1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea exhibits unique features:
Enhanced Stability: : Its molecular configuration offers enhanced chemical stability.
Distinct Bioactivity: : Variations in its chemical structure result in different bioactive profiles.
List of Similar Compounds
3-Methyl-1,2,4-oxadiazole derivatives
1,2,4-triazolo[4,3-a]pyridine derivatives
Phenylpropyl urea derivatives
特性
IUPAC Name |
1-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-14-23-19(29-26-14)16-9-11-27-17(12-16)24-25-18(27)13-22-20(28)21-10-5-8-15-6-3-2-4-7-15/h2-4,6-7,9,11-12H,5,8,10,13H2,1H3,(H2,21,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFRWJXFIZEMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-hydroxyphenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2764282.png)
![Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate](/img/structure/B2764283.png)



![3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2764290.png)

![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2764292.png)


![2-{Octahydrocyclopenta[c]pyrrol-2-yl}-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2764296.png)
![ethyl 4-[2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate](/img/structure/B2764297.png)

![[4-(1-Aminoethyl)piperidin-1-yl]-(3-cyclopropyl-4-methoxyphenyl)methanone;hydrochloride](/img/structure/B2764303.png)
